4-Chloro-2-ethylthieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-10-7(9)5-3-4-12-8(5)11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDEKLEICRQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481263 | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-11-2 | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-ethylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 2 Ethylthieno 2,3 D Pyrimidine and Its Analogues
General Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core
There are two primary strategies reported in the literature for the synthesis of the thieno[2,3-d]pyrimidine nucleus. nih.govnih.gov The most common approach involves building the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized thiophene (B33073). A less frequent method involves the formation of the thiophene ring from a pyrimidine precursor. nih.gov
Construction of the Pyrimidine Ring via Cyclization of Thiophene Derivatives (e.g., Gewald Reaction)
The most prevalent pathway to thieno[2,3-d]pyrimidines begins with the synthesis of a polysubstituted 2-aminothiophene. The Gewald reaction is a cornerstone of this approach, providing a versatile and efficient method for preparing these thiophene intermediates. derpharmachemica.comnih.govresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. nih.govresearchgate.net
Once the 2-aminothiophene-3-carbonitrile (B183302) or 3-carboxylate is obtained, the fused pyrimidine ring can be constructed through cyclization with various C1-synthons. For instance, refluxing the 2-aminothiophene intermediate with formamide (B127407) or formic acid yields the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. derpharmachemica.com Alternatively, cyclization can be achieved with acyl chlorides in the presence of an acid or with reagents like chloroformamidine (B3279071) hydrochloride. nih.govgoogle.com
The general sequence is outlined below:
Gewald Reaction: Ketone/Aldehyde + Active Methylene Nitrile + Sulfur → 2-Aminothiophene derivative.
Cyclization: 2-Aminothiophene derivative + C1-synthon → Thieno[2,3-d]pyrimidin-4(3H)-one.
Table 1: Examples of Thieno[2,3-d]pyrimidine Core Synthesis via Thiophene Cyclization
| Thiophene Precursor | Cyclization Reagent | Product | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Formic Acid / Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | derpharmachemica.com |
| Ethyl 2-aminothiophene-3-carboxylate | Guanidine | 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one | google.com |
| 2-Aminothiophene-3-carbonitrile | Acyl Chloride / HCl | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-Aminothiophene-3-carbonitrile | Acetic Acid / POCl₃ | 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one | nih.govnih.gov |
Thiophene Ring Closure in Pyrimidine Derivatives
A less common but viable strategy involves the construction of the thiophene ring onto a pre-functionalized pyrimidine scaffold. nih.gov This approach typically starts with a pyrimidine derivative containing appropriate functional groups at adjacent positions (e.g., positions 4 and 5) that can undergo cyclization to form the fused thiophene ring. For example, a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde can be reacted with ethyl-2-mercaptoacetate under basic conditions to yield a 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. nih.gov This method offers an alternative pathway to the thieno[2,3-d]pyrimidine system, particularly when substituted pyrimidines are readily available.
Targeted Synthesis of 4-Chlorinated Thieno[2,3-d]pyrimidine Scaffolds
The 4-chloro-thieno[2,3-d]pyrimidine moiety is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The chlorine atom at the 4-position acts as an excellent leaving group, readily displaced by various nucleophiles (N-, O-, and S-based), allowing for extensive structural diversification. derpharmachemica.com
Chlorination Procedures for Thienopyrimidinones (e.g., Utilizing Phosphorus Oxychloride)
The standard and most widely used method for converting a thieno[2,3-d]pyrimidin-4(3H)-one to its 4-chloro analogue is through treatment with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. derpharmachemica.comorganic-chemistry.org The reaction typically involves heating the thienopyrimidinone substrate in neat POCl₃, often under reflux conditions. organic-chemistry.org In some cases, a tertiary amine base like N,N-dimethylaniline or pyridine is added to facilitate the reaction. The use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) has also been reported as a robust chlorinating system. After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. organic-chemistry.org
Table 2: Chlorination of Thienopyrimidin-4-one Derivatives
| Substrate | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Substituted Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Reflux, 4-12 h | 4-Chloro-2-substituted-thieno[2,3-d]pyrimidine | organic-chemistry.org |
| 5,6,7,8-Tetrahydrobenzo derpharmachemica.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Reflux | 4-Chloro-5,6,7,8-tetrahydrobenzo derpharmachemica.comnih.govthieno[2,3-d]pyrimidine | derpharmachemica.com |
| Hydroxypyrimidine derivative | POCl₃ / Pyridine | Sealed reactor, 140–160 °C, 2 h | Chloropyrimidine derivative | |
| Thienopyrimidinone | POCl₃ / PCl₅ | Heat | Chlorothienopyrimidine |
Specific Synthetic Pathways for 4-Chloro-2-ethylthieno[2,3-d]pyrimidine
While a specific, step-by-step published synthesis for this compound is not extensively detailed, its preparation follows a logical and well-established sequence based on the general methodologies described for its analogues. The synthesis originates from the key intermediate, 2-amino-5-ethylthiophene-3-carbonitrile.
The proposed synthetic route is as follows:
Formation of 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one: The starting material, 2-amino-5-ethylthiophene-3-carbonitrile, is subjected to cyclization. This is typically achieved by heating with an excess of formic acid or a mixture of formamide, which provides the necessary carbon atom to close the pyrimidine ring, yielding 2-ethylthieno[2,3-d]pyrimidin-4(3H)-one.
Chlorination: The resulting 2-ethylthieno[2,3-d]pyrimidin-4(3H)-one is then chlorinated using the standard procedure. The compound is heated under reflux in an excess of phosphorus oxychloride (POCl₃) until the starting material is consumed. Following careful quenching of the excess reagent with ice water and subsequent workup, the target compound, this compound, is obtained.
This two-step sequence represents the most direct and conventional method for accessing the title compound, leveraging established reactions for both pyrimidine ring formation and subsequent chlorination.
Approaches for other Substituted 4-Chlorothieno[2,3-d]pyrimidines
The synthetic strategies for preparing the thieno[2,3-d]pyrimidine core and its subsequent chlorination are highly versatile and have been applied to create a wide range of substituted 4-chlorothieno[2,3-d]pyrimidines. By varying the initial substrates in the Gewald reaction, a diverse array of substituents can be introduced onto the thiophene ring.
For example, starting with different ketones (e.g., cyclohexanone, cyclopentanone) leads to fused-ring systems like 4-chloro-5,6,7,8-tetrahydrobenzo derpharmachemica.comnih.govthieno[2,3-d]pyrimidine. derpharmachemica.com Similarly, employing different acyl chlorides in the cyclization step or starting with substituted pyrimidines allows for modification at other positions of the heterocyclic system. These chlorinated intermediates then serve as common precursors for further derivatization via nucleophilic aromatic substitution reactions. nih.govnih.gov
Table 3: Examples of Substituted 4-Chlorothieno[2,3-d]pyrimidine (B15048) Syntheses
| Compound Name | Precursor | Key Synthetic Step(s) | Reference |
|---|---|---|---|
| N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | N-(Tert-butyl)-2-amino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one | Chlorination with POCl₃ in the presence of N,N-dimethylaniline. | |
| 4-Chloro-5,6,7,8-tetrahydrobenzo derpharmachemica.comnih.govthieno[2,3-d]pyrimidine | 5,6,7,8-Tetrahydrobenzo derpharmachemica.comnih.govthieno[2,3-d]pyrimidin-4(3H)-one | Refluxing with POCl₃. | derpharmachemica.com |
| 4-Chloro-2-aryl-thieno[2,3-d]pyrimidines | 2-Aryl-thieno[2,3-d]pyrimidin-4(3H)-ones | Heating under reflux in neat POCl₃. | organic-chemistry.org |
| 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester | 2-Amino-4,6-dichloro-5-pyrimidine carbaldehyde and ethyl-2-mercaptoacetate | Thiophene ring closure under basic conditions. | nih.gov |
Derivatization and Further Chemical Modifications of this compound and Related Compounds
The 4-chloro substituent on the thieno[2,3-d]pyrimidine ring is a versatile handle for introducing a variety of functional groups. Its reactivity is central to the synthesis of diverse libraries of compounds for biological screening.
The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine nucleus is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This makes the C-4 position a prime site for derivatization.
A common and synthetically crucial transformation is the reaction of 4-chlorothieno[2,3-d]pyrimidines with various amines to yield 4-aminothieno[2,3-d]pyrimidine derivatives. nih.govnih.gov These reactions are typically carried out by heating the 4-chloro precursor with the desired amine in a suitable solvent, such as ethanol (B145695), often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated during the reaction. cyberleninka.ru A wide array of primary and secondary amines, including aliphatic and aromatic amines, can be employed to generate a diverse set of substituted products. nih.govmdpi.com For instance, reactions with benzylamine have been successfully performed to produce N-benzyl-thieno[2,3-d]pyrimidin-4-amines. cyberleninka.ru Similarly, other nucleophiles like N-methylpiperazine, morpholine (B109124), and N-phenylpiperazine have been used to introduce different cyclic amine moieties at the C-4 position. nih.gov
The general procedure involves the chlorination of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one using a chlorinating agent like phosphoryl chloride (POCl₃) to obtain the 4-chloro intermediate. nih.govnih.gov This intermediate is then subjected to nucleophilic substitution without extensive purification. nih.gov The reactivity at the C-4 position is generally higher than at other positions, allowing for regioselective substitutions. stackexchange.commdpi.com
| 4-Chloro Substrate | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 5,6-disubstituted-4-chlorothieno[2,3-d]pyrimidines | Benzylamine | Ethanol, Triethylamine, 80°C, 6h | N-Benzyl-5,6-disubstituted-thieno[2,3-d]pyrimidin-4-amine | cyberleninka.ru |
| 4-chlorothieno[2,3-d]pyrimidine derivatives | N-methylpiperazine | Not specified | 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine derivatives | nih.gov |
| 4-chlorothieno[2,3-d]pyrimidine derivatives | Morpholine | Not specified | 4-morpholinothieno[2,3-d]pyrimidine derivatives | nih.gov |
| 4-chlorothieno[2,3-d]pyrimidine derivatives | Various amines | Not specified | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for forming carbon-carbon bonds in the synthesis of complex organic molecules. These reactions are widely applied to modify the thieno[2,3-d]pyrimidine scaffold by introducing aryl or heteroaryl substituents.
The Suzuki coupling reaction typically involves the reaction of a halo-substituted thieno[2,3-d]pyrimidine with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. The C-4 position of 4-chlorothieno[2,3-d]pyrimidines is a common site for these coupling reactions. researchgate.net However, other positions, such as C-6, can also be functionalized if they bear a suitable halide. For example, 6-bromo-4-chlorothieno[2,3-d]pyrimidine can undergo selective Suzuki coupling at the C-6 position. researchgate.net
The choice of catalyst, ligands, and reaction conditions can influence the outcome and selectivity of the coupling reaction. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. researchgate.net The reaction conditions, including the solvent and the use of microwave irradiation, can significantly affect reaction times and yields. researchgate.net It has been noted that for Suzuki reactions on 4-chlorothieno[2,3-d]pyrimidines, the use of degassed solvents is crucial to ensure the desired C-C bond formation, as the presence of oxygen can lead to an unexpected C-O bond formation. researchgate.net
| Substrate | Coupling Partner | Catalyst/Conditions | Product Position | Reference |
|---|---|---|---|---|
| 4-chlorothieno[2,3-d]pyrimidines | Arylboronic acids | Pd catalyst, classical heating or microwave | C-4 | researchgate.net |
| 6-bromo-4-chlorothieno[2,3-d]pyrimidine | Arylboronic acids | Pd(PPh₃)₄ | C-6 | researchgate.net |
| 2,4-dichloropyrimidines (analogue) | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, microwave | C-4 | mdpi.com |
| 6-bromo-thieno[2,3-d]pyrimidin-4(3H)-one | Arylboronic acids | Pd(PPh₃)₄, dioxane/water | C-6 | researchgate.net |
While the C-4 position is a primary site for derivatization, the C-2 position of the thieno[2,3-d]pyrimidine ring also offers opportunities for chemical modification. The introduction of various substituents at the C-2 position is often achieved during the construction of the heterocyclic ring system itself.
A common synthetic route involves the cyclocondensation of a 2-aminothiophene-3-carbonitrile derivative with a nitrile (RCN) in an acidic medium. mdpi.comnih.gov In this reaction, the "R" group from the nitrile becomes the substituent at the C-2 position of the resulting 4-aminothieno[2,3-d]pyrimidine. This method allows for the incorporation of a wide range of alkyl and aryl groups at the C-2 position. nih.gov For example, using different nitriles, researchers have synthesized various 2-alkyl-4-amino-thieno[2,3-d]pyrimidines. nih.gov
Further modifications can be made to substituents after the core ring has been formed. For instance, functional groups on a C-2 substituent can be chemically altered. The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and purine (B94841), making modifications at various positions, including C-2, of significant interest in the development of biologically active compounds. nih.govscielo.br Research has also explored the synthesis of derivatives like thieno[2,3-d]pyrimidine-2,4-diones, which can then be further functionalized at different positions on the ring system. nih.govnih.gov
| Starting Material | Reagent | Key Transformation | Resulting C-2 Substituent | Reference |
|---|---|---|---|---|
| 2-amino-thiophene-3-carbonitrile | R-CN (various nitriles) | Cyclocondensation | Alkyl, Aryl groups | mdpi.com |
| 2-amino-3-cyano-thiophene | Aryl nitriles | Cyclocondensation in acidic medium | Aryl groups | researchgate.net |
| Thieno[2,3-d]pyrimidine-2,4-dithione | Various reagents | Derivatization of dithione | Heterocyclic substituents | nih.gov |
Chemical Reactivity and Transformations of 4 Chloro 2 Ethylthieno 2,3 D Pyrimidine Derivatives
Reactivity Profiles of the Chlorine Atom at the C-4 Position
The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine (B153573) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-deficient nature of the pyrimidine (B1678525) ring. This susceptibility makes the C-4 position a key site for introducing a wide variety of functional groups, enabling the synthesis of diverse chemical libraries. The transformation is a cornerstone in creating derivatives with potential biological activities. nih.govmdpi.com
The displacement of the C-4 chlorine by various amines is a frequently employed transformation. This amination reaction allows for the introduction of diverse amine-containing moieties, which is a common strategy in the development of pharmacologically active compounds. nih.gov
Studies on the closely related 4-chlorothieno[2,3-d]pyrimidine (B15048) have shown that amination reactions can be effectively carried out. For instance, reactions with aniline (B41778) derivatives in water, promoted by a small amount of hydrochloric acid, have proven successful. The use of water as a solvent is noted as a safer and more cost-effective alternative to organic solvents like DMF. nih.gov In one study, the amination of 4-chlorothieno[2,3-d]pyrimidine with aniline at 80°C in water without an acid promoter yielded the aminated product in 89% yield within one hour. nih.gov
The scope of the amination reaction is broad, accommodating various amines. The reaction of 4-chlorothieno[2,3-d]pyrimidine derivatives with morpholine (B109124), facilitated by a base such as triethylamine (B128534) (TEA) in a mixture of ethanol (B145695) and isopropanol, proceeds efficiently to yield the corresponding 4-morpholino derivatives. nih.gov Similarly, other secondary aliphatic amines and anilines can be used to displace the C-4 chloride, often with high selectivity over other potentially reactive sites on the molecule. researchgate.net
However, the reaction conditions can be critical. For some substrates, like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, acid catalysis is necessary for reactions with anilines, but can also lead to competing hydrolysis side reactions. preprints.org For aliphatic amines, these aminations can often proceed effectively in water without the need for an acid catalyst. preprints.org
| Starting Material | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-chlorothieno[2,3-d]pyrimidine | Aniline | Water, 80 °C, 1 h | 4-anilino-thieno[2,3-d]pyrimidine | 89% | nih.gov |
| Ethyl 2-aryl-4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Morpholine | Ethanol:Isopropanol (1:1), TEA, Reflux, 4 h | Ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate | 75-85% | nih.gov |
| 2-aryl-4-chloro-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | Morpholine | Ethanol:Isopropanol (1:1), TEA, 80 °C | 2-aryl-4-morpholino-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | Not specified | nih.gov |
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and the C-4 chloro position of the thieno[2,3-d]pyrimidine scaffold is an excellent electrophilic partner for this transformation. This reaction is typically catalyzed by a palladium complex and allows for the introduction of various aryl and heteroaryl groups. researchgate.netsemanticscholar.org
Research on 4-chlorothieno[2,3-d]pyrimidines has uncovered interesting mechanistic variations. In one study, the outcome of the Suzuki coupling was found to be highly dependent on the reaction conditions, specifically the presence or absence of dissolved oxygen. researchgate.net When the solvents (DME and water) were carefully degassed with argon, the expected C-C bond formation occurred, yielding the 4-aryl-thieno[2,3-d]pyrimidine derivatives in moderate to good yields. researchgate.net
Conversely, when the reaction was performed using non-degassed solvents, an unexpected C-O bond formation was observed, leading to the synthesis of 4-aryloxy-thieno[2,3-d]pyrimidines. researchgate.net This highlights a crucial mechanistic variation where the solvent and atmospheric conditions can completely switch the reaction pathway from C-C coupling to C-O coupling. This phenomenon was observed under both classical heating and microwave irradiation conditions. researchgate.net The electron-deficient nature of the pyrimidine ring makes the system highly reactive in Suzuki couplings compared to analogous benzene (B151609) halides. researchgate.net
| Starting Material | Boronic Acid | Catalyst/Base | Solvent Conditions | Primary Product Type | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Degassed DME/Water | C-C Coupling | researchgate.net |
| 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Non-degassed DME/Water | C-O Coupling | researchgate.net |
| 4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Degassed DME/Water | C-C Coupling | researchgate.net |
| 4-Chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Non-degassed DME/Water | C-O Coupling | researchgate.net |
Chemical Transformations Involving the Ethyl Group at C-2 (or other alkyl substitutions)
The ethyl group at the C-2 position is generally less reactive than the C-4 chlorine. It is typically introduced early in the synthetic sequence and is stable to many of the reaction conditions used to modify the C-4 position. The synthesis of the thieno[2,3-d]pyrimidine core often involves the cyclocondensation of a substituted thiophene (B33073) precursor. For 2-alkyl derivatives, this can involve reacting a 2-amino-3-cyanothiophene with a suitable nitrile under acidic conditions. nih.gov
General Reactivity of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine core itself possesses a distinct reactivity profile. The system is a bioisostere of purine (B94841), and its fused heterocyclic nature provides a rigid scaffold for presenting substituents in defined spatial orientations. nih.gov The pyrimidine ring is electron-deficient, which activates the C-4 position to nucleophilic attack, as discussed. The thiophene ring is more electron-rich and can potentially undergo electrophilic substitution, although this is less common than reactions on the pyrimidine portion.
The synthesis of the core itself is a key area of its chemistry. The most common route involves the Gewald reaction to form a 2-aminothiophene-3-carbonitrile (B183302), which is then cyclized to form the pyrimidine ring. scielo.br An alternative, though less common, approach starts with a pre-formed pyrimidine ring, which is then used to construct the fused thiophene ring. scielo.br
The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, an interaction that is important for the biological activity of these compounds. acs.org For example, in interactions with sirtuin enzymes, the N1 nitrogen of a thieno[3,2-d]pyrimidine (B1254671) core (an isomer of the [2,3-d] system) can form a hydrogen bond with the protein backbone. acs.org This highlights the chemical nature of the core nitrogens and their potential to participate in non-covalent interactions. Modifications that alter the core structure, such as replacing the thiophene sulfur with an oxygen (furo[2,3-d]pyrimidine), can significantly impact the molecule's properties and biological activity. acs.org
Structure Activity Relationship Sar Studies of Thieno 2,3 D Pyrimidine Derivatives
Methodologies for Investigating Structural Influence on Biological Activity
The investigation of SAR for thieno[2,3-d]pyrimidine (B153573) derivatives employs a combination of computational and experimental methodologies to elucidate the key structural features governing their biological activities. mdpi.com
Computational Approaches: Computer-aided drug design techniques are pivotal in predicting how structural modifications will influence activity, thus streamlining the drug discovery process. mdpi.com
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This is a widely used computational approach to identify key structural features for inhibitory activities. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build models that correlate the 3D properties of molecules with their biological activities. mdpi.com For instance, 3D-QSAR studies on thieno[2,3-d]pyrimidine derivatives have successfully established models with high predictive power, as indicated by strong cross-validated correlation coefficients (q²) and determination coefficients (r²). mdpi.com
Molecular Docking: This target-based approach simulates the interaction between a ligand and the active site of its biological target, such as a protein or enzyme. nih.govresearchgate.net By predicting the binding mode and energy, docking studies help interpret biological evaluation results and understand the crucial interactions, like hydrogen bonds and hydrophobic interactions, that contribute to a compound's potency. nih.govrsc.org For example, docking studies on PI3K inhibitors have revealed that maintaining key interactions with amino acid residues like Val848 is crucial for activity. nih.gov
Experimental and Synthetic Methodologies: The synthesis of a diverse library of compounds is fundamental to SAR studies. Several synthetic strategies are employed to create thieno[2,3-d]pyrimidine derivatives.
Gewald Reaction: This is a key multi-component reaction used for the synthesis of substituted 2-aminothiophenes, which are common precursors for the thieno[2,3-d]pyrimidine core. researchgate.netresearchgate.net
Cyclization Reactions: The construction of the pyrimidine (B1678525) ring onto a pre-formed thiophene (B33073) ring is a common strategy. This can involve the cyclization of 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate precursors with various reagents like urea (B33335), formamide (B127407), or triethyl orthoformate. researchgate.netijacskros.comelmergib.edu.ly
Functional Group Interconversion: Once the core scaffold is synthesized, further modifications are introduced at various positions. This includes reactions like chlorination of the 4-position using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution to introduce diverse amine or ether functionalities. nih.gov
These methodologies, often used in conjunction, provide a comprehensive understanding of how structural changes impact the biological profile of thieno[2,3-d]pyrimidine derivatives, guiding the design of more effective compounds. nih.govresearchgate.net
SAR Associated with Modifications at the C-4 Position
The C-4 position of the thieno[2,3-d]pyrimidine scaffold is a critical site for modification, and substitutions at this position significantly influence the biological activity of the derivatives. nih.govnih.gov The introduction of a chlorine atom at C-4 creates a reactive intermediate, 4-Chloro-2-ethylthieno[2,3-d]pyrimidine, which allows for the facile introduction of various substituents through nucleophilic substitution reactions. nih.gov
Research has shown that incorporating different functional groups at the C-4 position leads to a wide range of biological responses. nih.gov For instance, in the development of vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, a piperazine-1-carboxamide (B1295725) group at the C-4 position was found to be crucial for potency against triple-negative breast cancer cells. mdpi.com The urea group linking this substituent to the main scaffold was also identified as necessary for enhancing biological activity. mdpi.com
In another study focusing on PI3K inhibitors, the 4-position was substituted with a morpholine (B109124) moiety. nih.gov This design aimed to mimic the orientation of lead compounds and was successful in producing derivatives with significant inhibitory activity against PI3K isoforms. nih.gov The nature of the substituent at C-4 can also influence selectivity. Studies on pyrido[2,3-d]pyrimidines, a related scaffold, have demonstrated that expanding the chemical diversity at the C-4 position using cross-coupling reactions can lead to potent and selective ZAP-70 kinase inhibitors. mdpi.com
The following table summarizes the impact of various substituents at the C-4 position on the biological activity of thieno[2,3-d]pyrimidine derivatives based on reported findings.
| Substituent at C-4 | Target | Observed Activity/Significance | Reference |
| Piperazine-1-carboxamide | VEGFR3 | Potent inhibition of triple-negative breast cancer cells. | mdpi.com |
| Morpholine | PI3K | Good enzymatic activity against PI3Kβ and PI3Kγ isoforms. | nih.gov |
| Substituted Amines | Various Kinases | Often leads to potent cytotoxic and kinase inhibitory profiles. | nih.govnih.gov |
| O-aryl / S-aryl | ZAP-70 (in related scaffolds) | Explored for achieving novel biological activity as kinase inhibitors. | mdpi.com |
These findings underscore the importance of the C-4 position as a key handle for modulating the pharmacological properties of thieno[2,3-d]pyrimidine derivatives.
SAR Associated with the Ethyl Group at C-2 and other Substitutions at this Position
The C-2 position of the thieno[2,3-d]pyrimidine ring system is another key site where structural modifications can significantly impact biological activity. The presence of an ethyl group, often as an ethylthio (-S-CH₂CH₃) moiety, is a common feature in many active derivatives. sci-hub.seresearchgate.net
The introduction of an ethylthio group at C-2 is often achieved during the synthesis of the core scaffold. For example, reacting a pyrimidine precursor with ethyl iodide can yield a 2-(ethylmercapto) intermediate, which is then used to construct the final thieno[2,3-d]pyrimidine derivative. sci-hub.se Studies have synthesized and evaluated series of 2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives, which were found to effectively inhibit the activity of tumor cells. researchgate.net
The nature of the substituent at the C-2 position plays a crucial role in determining the potency and selectivity of the compounds.
Alkyl/Aryl Substituents: The size and nature of the group at C-2 influence activity. In a study on PI3K inhibitors, derivatives with a 2-aryl substitution showed significant enzymatic and anti-proliferative activity. nih.gov
Thioalkyl Groups: The presence of a thioalkyl group, such as ethylthio, is a common feature. In some series, this group is essential for activity. researchgate.net For instance, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been synthesized and studied for their anti-proliferative properties. nih.gov
Heterocyclic Substituents: Linking heterocyclic rings to the C-2 position, either directly or via a spacer, has been explored to generate compounds with antiviral and antibacterial properties. nih.gov
The table below illustrates the effect of different substituents at the C-2 position.
| Substituent at C-2 | Target/Activity | Key Finding | Reference |
| Ethylthio | Tumor Cells | Effective inhibition of tumor cell activity. | researchgate.net |
| Aryl (e.g., phenyl) | PI3K | Derivatives showed good enzymatic and anti-proliferative activity. | nih.gov |
| Alkyl | Breast Cancer Models | Studied for anti-proliferative properties. | nih.gov |
| Thiophene/Furan-2-carboxamide | Antibacterial | Active against Gram-positive bacteria. | ijacskros.com |
The collective data indicate that the C-2 position is a versatile point for modification, allowing for the fine-tuning of the biological profile of thieno[2,3-d]pyrimidine derivatives.
SAR Perturbations Resulting from Substitutions on the Thiophene Ring (C-5, C-6)
Research has shown that introducing various substituents at these positions can modulate the potency of the compounds. For example, in a series of PI3K inhibitors, derivatives with a more lipophilic tetramethylene substitution spanning the C-5 and C-6 positions (forming a tetrahydrobenzo[b]thiophene ring) generally exhibited better activity compared to their counterparts with unsubstituted thiophene rings. nih.gov This suggests that increasing lipophilicity in this region of the molecule can be beneficial for certain targets.
In other studies, the introduction of specific groups at the C-6 position has been explored.
Methyl Group: A C-6 methyl group was present in a series of potent tumor cell inhibitors. researchgate.net
Phenyl Group: The presence of a phenyl group at C-6 was part of the structure of active anticancer compounds. sci-hub.se
Electrophilic Substitutions: The unsubstituted thiophene ring (at C-5 and C-6) can undergo electrophilic substitution reactions like bromination and nitration, allowing for the introduction of various functional groups for further SAR exploration. capes.gov.br
The following table highlights the impact of substitutions on the thiophene ring.
| Substituent(s) | Position(s) | Target/Activity | Observed Effect | Reference |
| Tetramethylene | C-5 & C-6 | PI3K | Generally showed better activity due to increased lipophilicity. | nih.gov |
| Phenyl | C-6 | Anticancer | Part of the structure of active compounds. | sci-hub.se |
| Methyl | C-6 | Tumor Cells | Present in potent inhibitors. | researchgate.net |
| Hydroxymethyl / Methoxy | Phenyl ring at C-6 | FLT3 Kinase | Introduction of H-donor/acceptor groups increased activity. | sci-hub.se |
These results demonstrate that the thiophene portion of the scaffold is not merely a passive linker but an active participant in the molecule's interaction with its biological target. Modifying the C-5 and C-6 positions is a valid strategy for optimizing the activity and properties of thieno[2,3-d]pyrimidine-based compounds.
Comparative Analysis of Ligand-Based and Target-Based SAR Approaches
In the discovery and optimization of thieno[2,3-d]pyrimidine derivatives, both ligand-based and target-based SAR approaches are employed, each with its own strengths and applications. researchgate.net
Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. youtube.com The core assumption is that molecules with similar structures are likely to have similar biological activities. researchgate.net
Methodologies: Key techniques include 2D and 3D similarity searching, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.comresearchgate.net
Application to Thieno[2,3-d]pyrimidines: 3D-QSAR methods like CoMFA and CoMSIA have been successfully applied to series of thieno[2,3-d]pyrimidine derivatives to build predictive models. mdpi.com These models identify the crucial steric and electronic features required for high potency, guiding the design of new compounds without direct knowledge of the target's binding site. mdpi.com
Target-Based Approaches: These methods rely on having the 3D structure of the biological target, which is typically obtained through X-ray crystallography or NMR spectroscopy, or approximated using homology modeling. nih.govrsc.org
Methodologies: The primary technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the target's active site. researchgate.netyoutube.com
Application to Thieno[2,3-d]pyrimidines: Docking studies have been instrumental in understanding the SAR of thieno[2,3-d]pyrimidine derivatives as inhibitors of various kinases, such as PI3K and PDE4B. nih.govresearchgate.netrsc.org These studies can rationalize observed activities by revealing specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. nih.govrsc.org For example, docking results have shown good correlation with in vitro PDE4B inhibitory properties. researchgate.net
Comparative Analysis:
| Aspect | Ligand-Based SAR | Target-Based SAR | Reference |
| Primary Requirement | A set of known active and inactive molecules. | 3D structure of the biological target. | youtube.com |
| Core Principle | Similar compounds have similar activities. | Complementarity of shape and electrostatics between ligand and target. | researchgate.netresearchgate.net |
| Primary Output | A model (e.g., QSAR equation, pharmacophore map) that predicts activity based on structure. | A predicted binding pose and an estimated binding energy/score. | mdpi.comresearchgate.net |
| Key Advantage | Applicable when the target structure is unknown. | Provides a detailed, atom-level understanding of the binding interaction. | nih.govyoutube.com |
| Limitation | Limited by the chemical diversity of the initial set of ligands. Can be misleading if multiple binding modes exist. | Accuracy depends heavily on the quality of the target structure and the docking algorithm's scoring function. | nih.govresearchgate.net |
In practice, a synergistic approach combining both ligand-based and target-based methods often yields the best results. Ligand-based models can be used for initial virtual screening of large compound libraries, while target-based docking can be used to refine the hits and provide a structural hypothesis for the observed activity, which in turn informs further synthetic efforts. rsc.orgresearchgate.net
Biological Activities and Pharmacological Potential of Thieno 2,3 D Pyrimidine Derivatives
Anti-Cancer Activity
The thieno[2,3-d]pyrimidine (B153573) core is a well-established pharmacophore in the design of anticancer drugs. scirp.orgnih.gov Its derivatives have been extensively investigated for their ability to interfere with various cancer-related biological pathways. The 4-chloro precursor is pivotal in synthesizing these active molecules, whose mechanisms often involve inhibiting key enzymes, halting cell proliferation, and inducing programmed cell death. researchgate.netmdpi.com
Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, PI3K, mTOR, Aurora Kinase, STAT3)
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The thieno[2,3-d]pyrimidine scaffold, accessible via 4-chloro intermediates, has proven to be an effective template for designing potent protein kinase inhibitors. bldpharm.com
EGFR and PI3K Inhibition: Derivatives synthesized from 4-chloro-thieno[2,3-d]pyrimidines have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K). nih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated superior EGFR inhibition compared to the commercial drug lapatinib. nih.gov The PI3K pathway, vital for cell survival and proliferation, is another key target, with compounds like Pictilisib (GDC-0941) undergoing clinical investigation. nih.gov Molecular docking studies have further confirmed the potential of these compounds to bind effectively to the ATP-binding sites of both EGFR and PI3K. nih.gov
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a primary mediator. Research has shown that 4-chloro-thieno[2,3-d]pyrimidine derivatives can be potent VEGFR-2 inhibitors. A study highlighted that a derivative featuring a 4-chloro substituent was a highly powerful VEGFR-2 kinase inhibitor with an IC50 value of 62.48 nM, which also demonstrated efficacy in arresting the cell cycle at the G2/M phase. researchgate.net
CK2 Inhibition: Casein Kinase II (CK2) is another protein kinase implicated in cancer. Novel series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and 4-aminothieno[2,3-d]pyrimidines, synthesized from 4-chloro precursors, have been identified as selective and potent inhibitors of human protein kinase CK2. researchgate.nethilarispublisher.com
Anti-Proliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, HepG2, MDA-MB-231)
The cytotoxic potential of thieno[2,3-d]pyrimidine derivatives has been demonstrated across a wide range of human cancer cell lines. The 4-chloro intermediate is instrumental in creating these anti-proliferative agents.
Activity against Breast Cancer Cell Lines (MCF-7, MDA-MB-231): Numerous studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines. One investigation reported that newly synthesized compounds showed high cytotoxicity against MDA-MB-231 and MCF-7 cells, with some derivatives exhibiting IC50 values in the nanomolar range (0.029–0.074μM). bldpharm.com Another study found that certain derivatives displayed potent anti-breast cancer activity against the MCF7 cell line, with some compounds being more active than the reference drug Doxorubicin. alliedacademies.org The chlorophyllides composites have also shown anticancer activities to breast cancer cell lines (MCF-7 and MDA-MB-231). japsonline.com
Broad Spectrum Activity: The anti-proliferative effects are not limited to breast cancer. Derivatives have been successfully tested against colon cancer (HCT-116), prostate cancer (PC-3), CNS cancer (SNB-75), and renal cancer cell lines. scirp.orgnih.govresearchgate.net For example, a 4-chloro derivative was particularly effective against CNS and renal cancer cell lines. researchgate.net
Table 1: Anti-Proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one Benzimidazole Derivative (Compd. 21) | MDA-MB-231 | 0.029 µM | bldpharm.com |
| Thieno[2,3-d]pyrimidin-4-one Benzimidazole Derivative (Compd. 21) | MCF-7 | 0.074 µM | bldpharm.com |
| Thieno[2,3-d]pyrimidine-thiosemicarbazide (Compd. 5b) | PC-3 (Prostate) | More potent than Doxorubicin | scirp.org |
| Thieno[2,3-d]pyrimidine-thiosemicarbazide (Compd. 5b) | HCT-116 (Colon) | More potent than Doxorubicin | scirp.org |
| Thieno[2,3-d] sinfoochem.combldpharm.comresearchgate.nettriazolo[1,5-a]pyrimidine (Compd. 10e) | MCF-7 | 14.5 ± 0.30 µM | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compd. 2) | MCF-7 | 4.3 ± 0.11 µg/mL |
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
A key mechanism behind the anti-cancer effects of thieno[2,3-d]pyrimidine derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing the uncontrolled division of cancer cells.
Apoptosis Induction: Studies on various derivatives have confirmed their pro-apoptotic capabilities. For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were shown to induce apoptosis in leukemia cells. The mechanism often involves the activation of key proteins in the apoptotic cascade.
Cell Cycle Arrest: The arrest of the cell cycle is a common outcome of treatment with these compounds. Derivatives of 4-chloro-thieno[2,3-d]pyrimidine have been found to induce cell cycle arrest at the G2/M phase in cell lines such as MDA-MB-468 (breast cancer) and at the G0/G1 phase in others. mdpi.com This blockade prevents cells from progressing through the division cycle, ultimately leading to cell death. For example, a study showed that a specific thieno[2,3-d]pyrimidine derivative caused an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial drugs. The thieno[2,3-d]pyrimidine nucleus is structurally similar to the pteridine (B1203161) ring of folic acid, positioning it as an excellent scaffold for DHFR inhibitors.
Potent Inhibition: Research has led to the design of 6-ethyl-thieno[2,3-d]pyrimidine derivatives that act as potent dual inhibitors of DHFR and thymidylate synthase. sinfoochem.com Some nonclassical analogues with a 6-ethyl substituent showed single-digit nanomolar inhibitory activity against DHFR from Toxoplasma gondii, being significantly more potent than the clinical drug trimethoprim. sinfoochem.com
Structural Basis for Inhibition: The 2,4-diamino-substituted pyrimidine (B1678525) ring is generally considered crucial for potent DHFR inhibition. sinfoochem.com The development of these inhibitors relies on synthetic pathways that could involve intermediates like 4-Chloro-2-ethylthieno[2,3-d]pyrimidine to build the final, active compounds.
Tubulin Polymerization Inhibition
Based on a review of the available scientific literature, there is no specific information linking this compound or its broader class of derivatives to the inhibition of tubulin polymerization. This mechanism does not appear to be a primary focus of research for this particular chemical scaffold.
Anti-Microbial Activity
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated notable antimicrobial activity. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new chemical entities, and this scaffold shows significant promise.
Activity against Gram-Positive Bacteria: Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against a range of pathogens, showing potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). researchgate.net
Broad Spectrum Potential: Several studies have reported the synthesis of novel thienopyrimidine derivatives with broad-spectrum antimicrobial activity. For example, derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) moieties showed good inhibition against various bacterial and fungal strains. hilarispublisher.com The presence of a chloro-substituent on the appended rings was noted to enhance this activity. hilarispublisher.com Other research has focused on developing these compounds as inhibitors of bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for protein synthesis in bacteria such as Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity of Selected Thienopyrimidine Derivatives
| Derivative Class | Target Microorganism | Reported Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | Potent activity (MIC 2–16 mg/L) | researchgate.net |
| Thienopyrimidine-Triazole-Oxadiazole Hybrids | Various bacteria & fungi | Good inhibition (50-100 µg/mL) | hilarispublisher.com |
| 4-Methylthienopyrimidine Benzyl Amides | Bacillus subtilis, P. aeruginosa | Most active among tested derivatives |
Anti-Bacterial Efficacy (e.g., Against Helicobacter pylori)
A review of scientific literature did not yield specific studies or data concerning the anti-bacterial efficacy of this compound. While various thieno[2,3-d]pyrimidine derivatives have been investigated as potential anti-bacterial agents, particularly against Gram-positive bacteria like MRSA and VRE, no such information was found for this specific compound. nih.govijacskros.compensoft.net
Anti-Fungal Efficacy
There are no available research findings that specifically assess the anti-fungal properties of this compound. The broader class of pyrimidine and thieno[2,3-d]pyrimidine derivatives has been a source for the development of new anti-fungal agents, with some compounds showing activity against various phytopathogenic fungi, but data for this particular molecule is absent. ijacskros.comnih.govnih.govfrontiersin.org
Anti-Viral Efficacy
Specific information regarding the anti-viral activity of this compound is not present in the surveyed literature. Other related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been explored for potential anti-viral applications, including against human coronavirus strains, but no studies were found for this compound. mdpi.comchemicalbook.comnih.gov
Anti-Inflammatory Properties
No dedicated studies on the anti-inflammatory properties of this compound were identified. Pyrimidine-based compounds are known to exhibit anti-inflammatory effects, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes, but research on this specific derivative is not available. nih.govchemicalbook.com
Anti-Protozoal and Anti-Malarial Efficacy
There is no published data on the anti-protozoal or anti-malarial efficacy of this compound. Research in this area has focused on other analogs within the thieno[2,3-d]pyrimidine family, which have been evaluated for activity against parasites like Plasmodium falciparum, the causative agent of malaria. rsc.org
Central Nervous System (CNS) Protective Agent Potential
A search of the literature did not reveal any studies investigating the potential of this compound as a central nervous system (CNS) protective agent.
Other Reported Pharmacological Activities (e.g., Anti-Hypertensive, Anti-Allergic, Anti-Platelet, Anti-Tuberculosis, Anti-Oxidant)
No specific pharmacological data regarding anti-hypertensive, anti-allergic, anti-platelet, anti-tuberculosis, or anti-oxidant activities for this compound could be located in the available resources. The broader pyrimidine class is known for a wide spectrum of biological activities, but these have not been specifically documented for the title compound. ekb.eg
Mechanistic Investigations of Biological Activity of Thieno 2,3 D Pyrimidine Derivatives
Identification of Specific Molecular Targets and Biological Pathways
Research into thieno[2,3-d]pyrimidine (B153573) derivatives has identified several key molecular targets and biological pathways through which they exert their effects. These compounds are noted for their potential in developing targeted therapies for a range of conditions, including cancer, inflammation, and microbial infections. nih.govscielo.br
Kinase Enzyme Target Engagement (e.g., EGFR, VEGFR-2, PI3K, STAT3)
A primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of various protein kinases, which are crucial regulators of cellular processes. researchgate.net
Epidermal Growth Factor Receptor (EGFR): Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of EGFR, a key player in cell proliferation and survival. tandfonline.comnih.gov Overexpression of EGFR is implicated in numerous cancers. nih.gov For instance, one study reported a thieno[2,3-d]pyrimidine derivative that inhibited both wild-type EGFR and the T790M mutant, which is associated with resistance to some EGFR inhibitors. tandfonline.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site. tandfonline.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. scispace.comnih.gov Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2. scispace.comnih.govrsc.orgbohrium.com One such derivative demonstrated an IC50 value of 68.13 nM against VEGFR-2. scispace.com Another compound showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, comparable to the established inhibitor sorafenib. nih.govbohrium.com The design of these inhibitors often incorporates structural features known to interact with key residues in the VEGFR-2 ATP-binding site. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT signaling pathway is fundamental to cell growth, proliferation, and survival. Thieno[2,3-d]pyrimidine derivatives have been investigated as PI3K inhibitors. mdpi.com A series of 2-aryl-4-morpholinothieno[2,3-d] pyrimidine (B1678525) derivatives were designed and showed inhibitory activity against PI3K isoforms. mdpi.com
Signal Transducer and Activator of Transcription 3 (STAT3): The JAK/STAT signaling pathway, which involves STAT3, is another important target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been implicated as inhibitors of this pathway. nih.gov
The following table summarizes the inhibitory activities of some thieno[2,3-d]pyrimidine derivatives against various kinases.
| Compound Class | Target Kinase | Key Findings |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR | Inhibition of both wild-type and mutant forms. tandfonline.com |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | Potent inhibition, with some compounds showing activity comparable to sorafenib. scispace.comnih.govbohrium.com |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K | Demonstrated inhibitory activity against PI3K isoforms. mdpi.com |
| Thieno[2,3-d]pyrimidine Derivatives | JAK/STAT | Implicated as inhibitors of the JAK/STAT pathway. nih.gov |
Interaction with Nucleic Acid Metabolism Pathways
The structural similarity of the thieno[2,3-d]pyrimidine scaffold to purine (B94841) bases suggests that these compounds can interfere with nucleic acid metabolism. nih.govscielo.br This interaction is a proposed mechanism for their anticancer and antimicrobial activities. By mimicking endogenous purines, they can potentially disrupt the synthesis of DNA and RNA, which is critical for rapidly proliferating cells like cancer cells and microorganisms. scielo.br Some thieno[2,3-d]pyrimidinediones have been reported as inhibitors of folate-utilizing enzymes, which are essential for nucleotide synthesis. nih.gov Additionally, certain derivatives have been investigated as topoisomerase II inhibitors, enzymes that are crucial for managing DNA topology during replication and transcription. nih.govresearchgate.net
Inhibition of Bacterial Respiratory Complex I (e.g., in Helicobacter pylori)
Specific thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of the respiratory complex I (NADH:ubiquinone oxidoreductase) in Helicobacter pylori. nih.gov This enzyme complex is essential for ATP synthesis in this bacterium. The inhibition of this pathway presents a novel narrow-spectrum antibacterial strategy. nih.gov Mechanistic studies have identified the NuoD subunit of the respiratory complex I as the specific target for these compounds. nih.gov
Tubulin Binding and Disruption
Recent studies have revealed that certain thieno[3,2-d]pyrimidine (B1254671) and heterocyclic fused pyrimidines act as tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton induces cell cycle arrest in the G2/M phase and subsequently triggers apoptosis in cancer cells. X-ray crystallography has confirmed the binding of these derivatives to tubulin. nih.gov
Modulation of Apoptotic and Cell Cycle Regulatory Proteins (e.g., BAX, Bcl-2, Caspases)
A significant aspect of the anticancer activity of thieno[2,3-d]pyrimidine derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. nih.gov
BAX and Bcl-2: Several studies have shown that these compounds can alter the expression levels of pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2. tandfonline.comrsc.org For example, one derivative was found to upregulate BAX and downregulate Bcl-2 gene expression in A549 lung cancer cells. tandfonline.com Another compound increased BAX levels by 3.6-fold and decreased Bcl-2 levels by 3.1-fold in MCF-7 breast cancer cells. rsc.org
Caspases: The activation of caspases, a family of proteases that execute apoptosis, is another common outcome of treatment with thieno[2,3-d]pyrimidine derivatives. scispace.comnih.gov Studies have demonstrated increased levels of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to apoptosis. scispace.comrsc.orgnih.gov
Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at various phases, including G1, G2/M, and pre-G1, preventing cancer cells from progressing through the division cycle. tandfonline.comrsc.orgnih.govnih.gov
The following table details the effects of some thieno[2,3-d]pyrimidine derivatives on apoptotic and cell cycle regulatory proteins.
| Compound/Derivative | Cell Line | Effect on BAX/Bcl-2 | Effect on Caspases | Cell Cycle Arrest |
| Thieno[2,3-d]pyrimidine derivative | A549 | Upregulation of BAX, downregulation of Bcl-2 tandfonline.com | - | G1 and G2/M phases tandfonline.com |
| Thieno[2,3-d]pyrimidine derivative | MCF-7 | 3.6-fold increase in BAX, 3.1-fold decrease in Bcl-2 rsc.org | 2.6-fold increase in caspase-8, 5.4-fold increase in caspase-9 rsc.org | G2/M phase rsc.org |
| Thieno[2,3-d]pyrimidine derivative | HepG2 | Changes in apoptotic gene levels scispace.com | Increased levels of caspase-3 and caspase-9 scispace.com | G2/M phase scispace.com |
| Hexahydrobenzo scispace.comrsc.orgthieno[2,3-d]pyrimidine derivative | HT-29 | - | 8.63-fold increase in caspase-3 nih.gov | G2/M phase nih.gov |
Characterization of Molecular Interactions and Binding Modes
Molecular docking and simulation studies have been instrumental in characterizing the interactions between thieno[2,3-d]pyrimidine derivatives and their molecular targets. tandfonline.comrsc.orgnih.govwum.edu.pknih.gov These computational techniques provide insights into the binding affinities and specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of these compounds.
For example, docking studies of VEGFR-2 inhibitors have shown that the thieno[2,3-d]pyrimidine core can form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature of many kinase inhibitors. rsc.org Similarly, molecular dynamics simulations have been used to confirm the stable binding of these derivatives within the active site of their target enzymes over time. tandfonline.com These in silico studies are invaluable for rational drug design and for optimizing the potency and selectivity of new thieno[2,3-d]pyrimidine-based therapeutic agents. wum.edu.pknih.gov
Computational Chemistry and in Silico Studies in Thieno 2,3 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interaction between a drug candidate and its biological target.
Despite the common application of this technique to various thieno[2,3-d]pyrimidine (B153573) derivatives to explore their binding modes with targets such as kinases and enzymes, no specific molecular docking studies featuring 4-Chloro-2-ethylthieno[2,3-d]pyrimidine have been published. Research on analogous structures, such as other substituted thienopyrimidines, has shown interactions with the active sites of proteins like EGFR and PI3K, but these findings cannot be directly extrapolated to the title compound. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights into the stability of a ligand-target complex.
There are no available MD simulation studies in the scientific literature that focus on this compound. Such studies would be valuable to assess the stability of its binding to a potential therapeutic target and to understand the dynamic behavior of the complex, but this research has not yet been reported.
Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbital Analysis, Electrostatic Potential, Quantum Theory of Atoms in Molecules)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of a compound.
While DFT and other quantum chemical methods have been applied to various pyrimidine (B1678525) and thienopyrimidine derivatives to understand their electronic properties and reactivity, no specific studies have been published for this compound. nih.govnih.govmdpi.com Consequently, data regarding its frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or atomic charges are not available.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds based on the properties of known molecules.
A search of the relevant literature did not yield any QSAR studies that include this compound in their dataset. QSAR analyses have been performed on broader series of thieno[2,3-d]pyrimidine derivatives to identify key structural features responsible for their biological activities, such as VEGFR-2 inhibition, but the specific contribution of the 4-chloro and 2-ethyl substitutions of the title compound has not been modeled. nih.govnih.gov
In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters (e.g., ADMET Studies)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profile of a compound.
There are no published in silico ADMET prediction analyses specifically for this compound. While predictive models are often used for novel compounds, the results of such analyses for this specific molecule have not been reported in the literature. Therefore, no data on its predicted absorption, bioavailability, metabolic stability, or toxicity profile is available.
Future Perspectives and Research Directions for 4 Chloro 2 Ethylthieno 2,3 D Pyrimidine and Derivatives
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The chemical architecture of 4-Chloro-2-ethylthieno[2,3-d]pyrimidine, particularly the reactive chlorine atom at the 4-position, makes it an ideal starting point for the synthesis of a diverse library of derivatives. chemicalbook.com Future research will undoubtedly continue to exploit this reactivity to introduce a variety of substituents, aiming to enhance the potency and selectivity of these compounds for specific biological targets.
The design of novel derivatives is increasingly guided by computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies. These approaches allow for the rational design of molecules with optimized binding to target proteins. For instance, the thieno[2,3-d]pyrimidine (B153573) scaffold has been successfully utilized to develop potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Phosphoinositide 3-kinases (PI3Ks). rsc.orgijacskros.com Future efforts will likely focus on fine-tuning the substituents at the 4-position to improve interactions within the ATP-binding pocket of these enzymes, thereby increasing inhibitory activity and selectivity.
Moreover, the synthesis of hybrid molecules, where the this compound core is coupled with other pharmacophores, represents a promising strategy. This approach can lead to compounds with dual-action mechanisms or improved pharmacokinetic profiles. The exploration of different synthetic methodologies, including microwave-assisted synthesis and flow chemistry, will also play a role in the efficient and sustainable production of these novel derivatives. scielo.br
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer and anti-inflammatory properties, the full spectrum of their biological activities is yet to be uncovered. nih.gov Future research will likely venture into new therapeutic areas, driven by high-throughput screening of compound libraries derived from this compound.
Emerging areas of interest include neurodegenerative diseases, metabolic disorders, and infectious diseases. The structural similarity of the thieno[2,3-d]pyrimidine scaffold to purines suggests that these compounds could interact with a wide range of biological targets beyond kinases, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.
For example, certain thieno[2,3-d]pyrimidine derivatives have shown potential as anti-infective agents, with activity against various bacteria, fungi, and parasites. nih.gov This opens up a promising avenue for the development of new antimicrobial drugs, a critical need in the face of growing antibiotic resistance. The systematic exploration of the chemical space accessible from this compound could lead to the identification of novel scaffolds with potent activity against these and other challenging pathogens.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Methodologies
A deeper understanding of how thieno[2,3-d]pyrimidine derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will increasingly rely on an integrated approach that combines advanced experimental techniques with sophisticated computational modeling to elucidate their mechanisms of action.
Experimentally, techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information about how these compounds bind to their targets. Cellular and molecular biology assays, including transcriptomics and proteomics, can reveal the downstream effects of target engagement and help to identify potential off-target effects.
Computationally, molecular dynamics simulations can offer insights into the dynamic nature of drug-target interactions and help to predict binding affinities. researchgate.net Systems biology approaches can be used to model the complex cellular networks affected by these compounds, providing a more holistic understanding of their therapeutic and potential toxic effects. The synergy between these experimental and computational methods will be instrumental in guiding the optimization of lead compounds and in identifying biomarkers for patient stratification.
Preclinical Development Strategies for Thieno[2,3-d]pyrimidine-Based Therapeutic Agents
The translation of promising thieno[2,3-d]pyrimidine derivatives from the laboratory to the clinic requires a robust preclinical development strategy. This involves a comprehensive evaluation of their efficacy, safety, and pharmacokinetic properties.
Future preclinical studies will need to employ relevant animal models of disease to demonstrate in vivo efficacy. For anticancer agents, this includes xenograft and patient-derived xenograft (PDX) models that can better predict clinical outcomes. For other therapeutic areas, the development and use of appropriate animal models will be equally important.
A critical aspect of preclinical development is the assessment of the drug metabolism and pharmacokinetic (DMPK) properties of the compounds. This includes studies on absorption, distribution, metabolism, and excretion (ADME). The goal is to identify candidates with favorable drug-like properties, such as good oral bioavailability and a suitable half-life. Early consideration of these properties in the drug design process, often through in silico predictions, can significantly increase the chances of success in later stages of development. chemicalbook.com
Furthermore, comprehensive toxicology studies are required to assess the safety profile of the compounds and to determine a safe starting dose for human clinical trials. These studies will evaluate potential toxicities in various organ systems and will be essential for regulatory approval.
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-ethylthieno[2,3-d]pyrimidine, and what critical parameters govern yield and purity?
Methodological Answer: The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under controlled conditions. For example:
- Step 1: React ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form a pyrimidin-4-ol intermediate .
- Step 2: Cyclization using phosphorus oxychloride (POCl₃) in pyridine at 100–120°C to introduce the chloro group .
Key Parameters: - Temperature: Excessively high temperatures during chlorination can lead to decomposition.
- Catalyst: Pyridine neutralizes HCl byproducts, improving reaction efficiency .
- Purification: Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from byproducts like 4-hydroxy derivatives .
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Protons on the ethyl group (δ 1.2–1.4 ppm, triplet) and thiophene ring (δ 7.0–7.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 5.2 Hz for adjacent thieno protons) distinguish regioisomers .
- ¹³C NMR: The chloro-substituted carbon appears at δ 160–165 ppm, while the ethyl carbons resonate at δ 12–15 ppm (CH₃) and δ 25–30 ppm (CH₂) .
- Mass Spectrometry (GC-MS): Molecular ion peaks (e.g., m/z 213 for C₈H₇ClN₂S) and fragmentation patterns validate molecular weight and substituent positions .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during chlorination of thieno[2,3-d]pyrimidine precursors?
Methodological Answer: Byproducts like 4-hydroxy or over-chlorinated derivatives arise due to:
- Incomplete Chlorination: Use excess POCl₃ (3–5 equivalents) and prolonged reaction times (6–8 hours) to ensure complete substitution .
- Competing Hydrolysis: Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) minimize water-induced hydrolysis .
- Metalation Reagents: Substituting POCl₃ with PCl₅ in dichloroethane at 80°C reduces side reactions by enhancing electrophilicity .
Q. How does the ethyl group at position 2 influence reactivity and biological activity compared to methyl or phenyl analogs?
Methodological Answer:
- Reactivity: The ethyl group’s electron-donating effect stabilizes electrophilic aromatic substitution at position 4, enabling regioselective functionalization (e.g., Suzuki couplings) .
- Biological Activity:
- Kinase Inhibition: Ethyl-substituted analogs show higher selectivity for CHK1 kinase (IC₅₀ = 0.2 μM) compared to methyl derivatives (IC₅₀ = 1.1 μM) due to improved hydrophobic pocket binding .
- Antimicrobial Activity: Ethyl groups enhance membrane permeability, increasing efficacy against Gram-positive bacteria (MIC = 8 μg/mL vs. 32 μg/mL for phenyl analogs) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- Challenge: Overlapping HPLC peaks for 4-chloro and 4-hydroxy derivatives due to similar retention times.
- Resolution:
Contradictions in Evidence
- Chlorination Efficiency: reports POCl₃ as optimal, while suggests PCl₅ improves yields. This discrepancy may arise from differing solvent systems (pyridine vs. dichloroethane) .
- Biological Targets: highlights CHK1 inhibition, whereas emphasizes antimicrobial activity. This reflects the compound’s versatility across therapeutic areas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
